3,4-ジクロロ-2-ヒドロキシ安息香酸

概要

説明

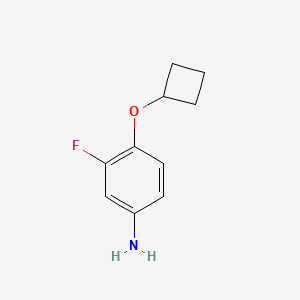

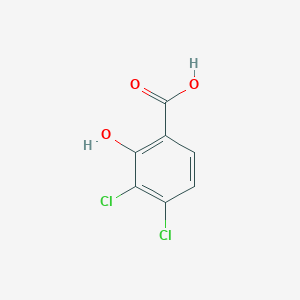

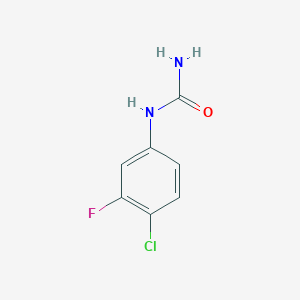

3,4-Dichloro-2-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-4 of the benzene ring . It is a monohydroxybenzoic acid and a dichlorobenzene .

Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-2-hydroxybenzoic acid is C7H4Cl2O3 . The molecular weight is 207.01 . The IUPAC Standard InChI is InChI=1S/C7H4Cl2O3/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,10H, (H,11,12) .Physical And Chemical Properties Analysis

The melting point of 3,4-Dichloro-2-hydroxybenzoic acid is between 211-215°C .科学的研究の応用

薬理学:抗菌作用および細胞毒性

3,4-ジクロロ-2-ヒドロキシ安息香酸は、抗菌作用および細胞毒性を含むその構造的および生物学的特性について研究されてきました . それは、機能性食品成分、栄養補助食品、または医薬品として適用できる新しい生物活性化合物の開発に特に関連しています。

農業:植物成長調節

農業における3,4-ジクロロ-2-ヒドロキシ安息香酸に関する具体的なデータは限られていますが、関連するヒドロキシ安息香酸は植物の成長に影響を与えることが示されています . それらはアレロケミカルとして作用し、種子の発芽や根の成長に影響を与える可能性があり、これは3,4-ジクロロ-2-ヒドロキシ安息香酸に関するさらなる研究の関心分野となる可能性があります。

化粧品業界:抗酸化特性

化粧品業界では、ヒドロキシ安息香酸は抗酸化特性で知られています . それらは、老化プロセスの重要な要因である酸化ストレスから皮膚を保護するのに役立ちます。3,4-ジクロロ-2-ヒドロキシ安息香酸の抗老化製品における潜在的な用途はこの特性に基づいて探求することができます。

環境アプリケーション:汚染処理

ヒドロキシ安息香酸は、汚染処理などの環境アプリケーションで役割を果たす可能性があります . その化学構造は、水や土壌の汚染物質を解毒するための新しい方法の開発に役立つ可能性があります。

工業用途:高性能ポリマーの合成

関連する化合物である4-ヒドロキシ安息香酸は、高性能液晶ポリマー(LCP)の製造における重要な成分です . 拡張により、3,4-ジクロロ-2-ヒドロキシ安息香酸は、特に塩素原子の導入が追加の材料特性をもたらす可能性のある同様の工業用途について調査することができます。

医学研究:創薬

ヒドロキシ安息香酸は、抗炎症、抗がん、心保護などの健康上の利点に関連付けられています . これは、3,4-ジクロロ-2-ヒドロキシ安息香酸が創薬の医学研究で価値がある可能性があり、特に炎症や酸化ストレスに関連する疾患を標的にすることを示唆しています。

Safety and Hazards

作用機序

Target of Action

It’s known that benzoic acid derivatives can interact with various enzymes and proteins, influencing cellular processes .

Mode of Action

It’s known that hydroxybenzoic acids can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

It’s known that hydroxybenzoic acids are involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds . These compounds play crucial roles in plant defense mechanisms and human health .

Pharmacokinetics

Factors such as lipophilicity and water solubility can influence its bioavailability

Result of Action

It’s known that hydroxybenzoic acids can have antioxidant properties . They can neutralize free radicals, thereby preventing oxidative damage to cells .

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its reactivity and stability

生化学分析

Biochemical Properties

3,4-Dichloro-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It has been shown to interact with a variety of enzymes and proteins. For instance, it is a potential inhibitor of human 20α-hydroxysteroid dehydrogenase . This interaction suggests that 3,4-Dichloro-2-hydroxybenzoic acid can modulate the activity of this enzyme, which is involved in steroid metabolism. Additionally, it has been observed to bind to bovine serum albumin, a model transport protein . These interactions highlight the compound’s potential to influence various biochemical pathways.

Cellular Effects

The effects of 3,4-Dichloro-2-hydroxybenzoic acid on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a cyclin-dependent kinase inhibitor, which can affect cell proliferation and potentially be used in cancer treatment . By inhibiting these kinases, 3,4-Dichloro-2-hydroxybenzoic acid can alter the cell cycle, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,4-Dichloro-2-hydroxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with human 20α-hydroxysteroid dehydrogenase results in the inhibition of this enzyme’s activity . This binding interaction is crucial for understanding how 3,4-Dichloro-2-hydroxybenzoic acid can modulate biochemical pathways. Additionally, it can influence gene expression by acting on transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of 3,4-Dichloro-2-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is crucial for its potential therapeutic applications and for minimizing any harmful effects.

Metabolic Pathways

3,4-Dichloro-2-hydroxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by enzymes involved in the phenylpropane biosynthetic pathway . These interactions can affect metabolic flux and the levels of metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3,4-Dichloro-2-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, its interaction with bovine serum albumin suggests that it can be transported within the bloodstream . This interaction can influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy.

特性

IUPAC Name |

3,4-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOVRFJDZXIYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298529 | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14010-45-8 | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)

![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)